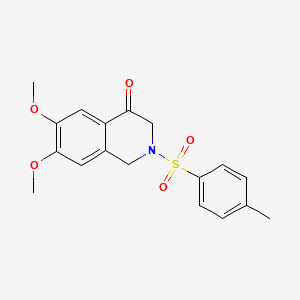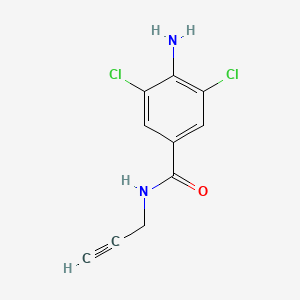
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with amino, dichloro, and propynyl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3,5-dichlorobenzoic acid.
Formation of Benzamide: The carboxylic acid group is converted to a benzamide through reaction with an appropriate amine, such as 2-propynylamine, under amide coupling conditions.
Reaction Conditions: Common reagents for this transformation include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The dichloro and amino groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide: shares similarities with other benzamide derivatives, such as this compound and this compound.
Uniqueness:
- The presence of the propynyl group distinguishes this compound from other benzamides, providing unique reactivity and potential applications.
- The combination of amino and dichloro substituents enhances its binding properties and chemical versatility.
Propiedades
Número CAS |
63887-33-2 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
4-amino-3,5-dichloro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h1,4-5H,3,13H2,(H,14,15) |
Clave InChI |
BGIMIQVIRVHWFQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





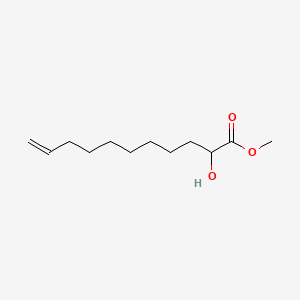


![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
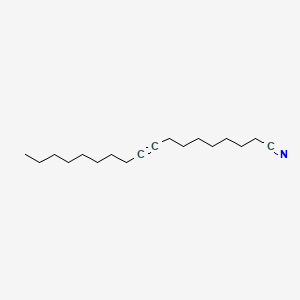
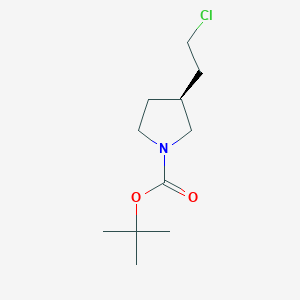
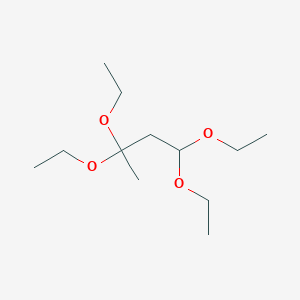
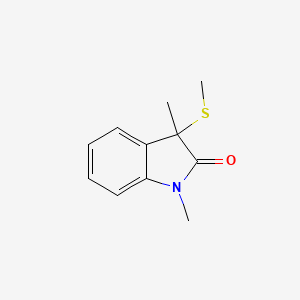

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
